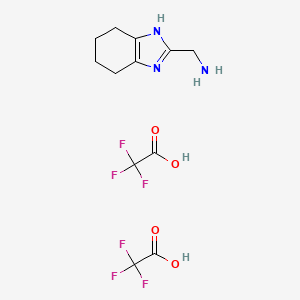

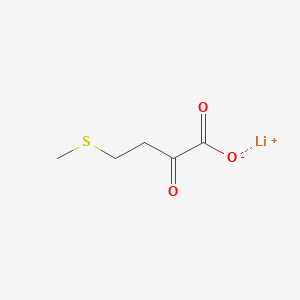

4,5,6,7-Tetrahydro-1H-benzimidazol-2-ylmethanamine;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related benzimidazole compounds often involves trifluoroacetic acid (TFA) as a catalyst or reactant due to its effectiveness in facilitating reactions under relatively mild conditions. For example, Mohammadizadeh and Taghavi (2011) introduced TFA as an efficient catalyst for the eco-compatible synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles, highlighting its role in promoting condensation reactions at room temperature (Mohammadizadeh & Taghavi, 2011).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives and their complexes can be elucidated through various analytical techniques, including X-ray crystallography. For instance, the crystal structure of a related compound, 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole, was determined, providing insights into its molecular geometry and intermolecular interactions, which are crucial for understanding the reactivity and properties of such compounds (Yu et al., 2004).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, forming complexes with potential biological activities. For example, the synthesis and characterization of benzimidazole compounds with antimicrobial activity involve multiple steps, including condensation and cyclization reactions, demonstrating the chemical versatility of these compounds (Salahuddin et al., 2017).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The synthesis and analysis of these compounds often aim to enhance their physical properties for various applications, including pharmaceuticals and materials science (Yang & Su, 2005).

Scientific Research Applications

Anticancer Applications

4,5,6,7-Tetrahydro-1H-benzimidazol-2-ylmethanamine derivatives have been studied for their potential anticancer properties. Research has shown that certain derivatives, synthesized from o-phenylenediamine and naphthenic acids, display activity against breast cancer cell lines. These compounds, characterized by techniques like IR, NMR, Mass spectrometry, and elemental analysis, were evaluated for their in vitro anticancer activity using the NCI 60 Cell screen (Salahuddin et al., 2014).

Antimicrobial Activity

Benzimidazole derivatives, including those related to 4,5,6,7-Tetrahydro-1H-benzimidazol-2-ylmethanamine, have been investigated for their antimicrobial properties. A study demonstrated that derivatives synthesized from 2-(Phenoxymethyl)-1H-benzimidazole exhibited significant antimicrobial activity against various bacterial strains like Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).

Catalytic Applications

Trifluoroacetic acid, a component in the compound of interest, has been utilized as an effective catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles. This synthesis process occurs via a condensation reaction in aqueous media at room temperature, showcasing the catalyst's efficiency and eco-compatibility (Mohammadizadeh & Taghavi, 2011).

Neurological Applications

Some derivatives of 4,5,6,7-Tetrahydro-1H-benzimidazole have been evaluated for their neurological effects, specifically as 5-hydroxytryptamine (5-HT3) receptor antagonists. These compounds have potential applications in treating conditions like irritable bowel syndrome and nausea associated with cancer chemotherapy (Ohta et al., 1996).

Insights into Molecular Structure

Studies have provided quantum-chemical insights into the structure-reactivity relationship of 4,5,6,7-tetrahalogeno-1H-benzimidazoles. Such research contributes to understanding the weak interaction patterns and molecular packing in the crystalline state of these compounds, which can be crucial in developing new drugs or materials (Latosinska et al., 2014).

Pharmaceutical Applications

Derivatives of 4,5,6,7-Tetrahydro-1H-benzimidazole have been synthesized and evaluated for their potential pharmaceutical applications. These derivatives show promise in the treatment of hypertension and other cardiovascular diseases, as indicated by their significant antihypertensive activity in various studies (Sharma et al., 2010).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzimidazoles, have been known to interact with various biological targets .

Mode of Action

Benzimidazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives have been known to modulate various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Benzimidazole derivatives have been known to exhibit various biological activities, including antitumor activity .

properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethanamine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2C2HF3O2/c9-5-8-10-6-3-1-2-4-7(6)11-8;2*3-2(4,5)1(6)7/h1-5,9H2,(H,10,11);2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKOKIRPISFRTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=N2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F6N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2483292.png)

![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2483296.png)

![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2483312.png)

![(E)-N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2483313.png)

![2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile](/img/structure/B2483314.png)